

Methyl 2,6-dichloroisonicotinate: A Versatile Building Block for Novel Agrochemicals

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Compound of Interest

Compound Name: Methyl 2,6-dichloroisonicotinate

Cat. No.: B108784

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[City, State] – [Date] – **Methyl 2,6-dichloroisonicotinate** is a key intermediate in the synthesis of a new generation of arylpicolinate herbicides, offering researchers and scientists in the agrochemical industry a versatile scaffold for the development of innovative weed management solutions. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals derived from this building block, including halauxifen-methyl and florpyrauxifen-benzyl.

The arylpicolinate herbicides are a class of synthetic auxins that effectively control a broad spectrum of broadleaf weeds, including those resistant to other herbicide modes of action. Their unique chemical structure, accessible through synthetic pathways involving **Methyl 2,6-dichloroisonicotinate**, allows for low application rates and favorable environmental profiles.

Agrochemicals Derived from Pyridine-Based Scaffolds

Two leading examples of agrochemicals developed from pyridine-based precursors are halauxifen-methyl and florpyrauxifen-benzyl. These compounds are potent herbicides used in various crops.

Halauxifen-methyl, marketed as Arylex™ active, is a post-emergence herbicide for the control of many annual broadleaf weeds in cereals.^{[1][2]} It is known for its efficacy even under cool

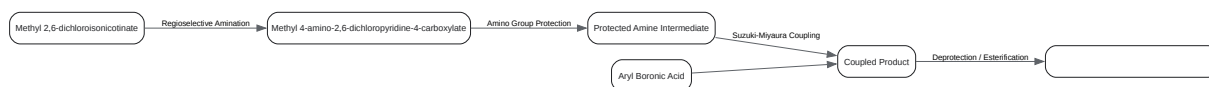
temperature conditions.[2]

Florpyrauxifen-benzyl, known as Rinskor™ active, is a broad-spectrum herbicide used in rice and other crops to control grass, broadleaf, and sedge weeds.[3]

Synthetic Pathways

The synthesis of these arylpicolinate herbicides from **Methyl 2,6-dichloroisonicotinate** involves a series of key chemical transformations. A plausible synthetic route, based on established organic chemistry principles and published literature on related compounds, is outlined below. The core strategy involves the regioselective amination of the pyridine ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group.

A critical intermediate in the synthesis of halauxifen-methyl is 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester.[4] The synthesis of halauxifen-methyl can be achieved through the protection of the amino group, followed by a Suzuki coupling and subsequent deprotection.



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Caption: General synthetic workflow for arylpicolinate herbicides.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester

This protocol is based on a patented method for a key intermediate in halauxifen-methyl synthesis.[4]

Materials:

- 4-amino-3,6-dichloropyridine-2-carboxylic acid
- Methanol
- Thionyl chloride or Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of 4-amino-3,6-dichloropyridine-2-carboxylic acid (1.0 eq) in methanol, slowly add thionyl chloride (2.0 eq) or concentrated sulfuric acid at 0 °C.
- Heat the mixture to reflux and stir for 7 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dichloropyridine Derivative

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of dichloropyridines.

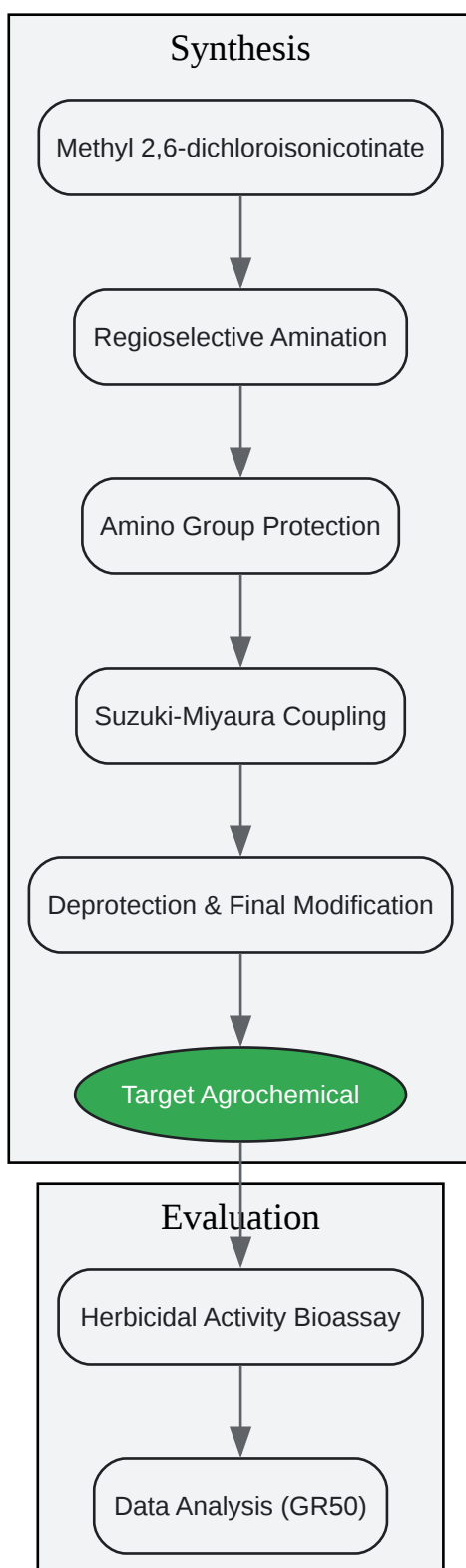
Materials:

- Protected 4-amino-3,6-dichloropicolinate intermediate (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (2.0 eq)
- Anhydrous 1,4-dioxane
- Degassed water
- Schlenk flask
- Magnetic stirrer
- Heating mantle

Procedure:

- In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the protected 4-amino-3,6-dichloropicolinate intermediate, the arylboronic acid, and potassium phosphate.
- In a separate vial, prepare the catalyst premix by dissolving $\text{Pd}(\text{OAc})_2$ and SPhos in anhydrous 1,4-dioxane.

- Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reactants.
- Add the catalyst premix to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir vigorously for the required time, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.



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